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molecular formula C11H14N2 B8538205 Indole-propylamine

Indole-propylamine

Cat. No. B8538205
M. Wt: 174.24 g/mol
InChI Key: XAQUSBPFEGTFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06951848B2

Procedure details

The crude mesylate ester (0.168 g, 0.430 mmol, 1 eq) was suspended in dry acetonitrile (5 mL) under Ar. Potassium carbonate (0.110 g, 0.8 mmol, 2.0 eq) was added followed by the addition of diethylamine (0.083 mL, 0.8 mmol, 2.0 eq) and catalytic potassium iodide. The reaction mixture was stirred and heated to reflux. The reaction was followed by TLC (ethyl acetate/methanol/triethylamine 87/10/3). After 18 hours, the reaction was quenched with aqueous sodium bicarbonate and extracted with ethyl acetate (3×). The combined organic extracts were washed with brine and dried over Na2SO4. After removing the solvent, the residue was loaded on silica gel and chromatographed, eluting with ethyl acetate/methanol/triethylamine 87/10/3. 0.040 g (40% yield) of the indole-propylamine was obtained as a white solid, and converted to the .HCl salt: LC/MS (ESI+) 380 (M+1), Anal. (C24H30N2O2.HCl.0.7H2O) C, H, N.
[Compound]
Name
mesylate ester
Quantity
0.168 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step Two
Quantity
0.083 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate methanol triethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Yield
40%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH2:7]([NH:9][CH2:10][CH3:11])[CH3:8].[I-].[K+].C(O[CH2:18][CH3:19])(=O)C.[CH3:20]O.C([N:24]([CH2:27][CH3:28])CC)C.[C:29](#N)[CH3:30]>>[NH:9]1[C:10]2[C:29](=[CH:30][CH:18]=[CH:19][CH:11]=2)[CH:8]=[C:7]1[CH2:20][CH2:28][CH2:27][NH2:24] |f:0.1.2,4.5,6.7.8|

Inputs

Step One
Name
mesylate ester
Quantity
0.168 g
Type
reactant
Smiles
Step Two
Name
Quantity
0.11 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0.083 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Step Four
Name
ethyl acetate methanol triethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CO.C(C)N(CC)CC
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
eluting with ethyl acetate/methanol/triethylamine 87/10/3

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1C(=CC2=CC=CC=C12)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 0.04 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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